GLP-1R Binding Affinity (Ki) of Haegtftsdvssylegqaakefiawlvkgrg-NH2 vs. Therapeutic Analog Taspoglutide
Haegtftsdvssylegqaakefiawlvkgrg-NH2 (native GLP-1(7-36)NH2) exhibits a binding affinity (Ki) for the human GLP-1 receptor that is comparable to the engineered analog taspoglutide. While taspoglutide shows an affinity constant of 1.1±0.2 nM, the native peptide has an affinity constant of 1.5±0.3 nM [1]. This indicates that the native ligand serves as an ideal reference standard for binding assays, as its affinity is not meaningfully altered by the N-terminal modifications found in many analogs.
| Evidence Dimension | Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 1.5 ± 0.3 nM |
| Comparator Or Baseline | Taspoglutide (Aib8,35-GLP-1(7-36)NH2): Ki = 1.1 ± 0.2 nM |
| Quantified Difference | Difference of 0.4 nM (non-significant) |
| Conditions | Radioligand binding assay using [125I]hGLP-1(7-36)NH2 in CHO cells overexpressing human GLP-1R. |
Why This Matters
This data confirms the target compound is a suitable native control for binding studies, and its slightly lower affinity highlights the need for unmodified peptide when the goal is to understand the natural ligand-receptor interaction without the bias of engineered modifications.
- [1] Sebokova, E., Christ, A. D., Wang, H., Sewing, S., Dong, J. Z., Taylor, J., ... & Culler, M. D. (2010). Taspoglutide, an analog of human glucagon-like peptide-1 with enhanced stability and in vivo potency. Endocrinology, 151(6), 2474-2482. View Source
